molecular formula C14H13ClN2O4S B4472921 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4472921
M. Wt: 340.8 g/mol
InChI Key: DKVLLOXYESZMMU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxybenzenesulfonamido)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide group attached to a sulfonamide moiety, which is further substituted with a chloro and methoxy group on the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxybenzenesulfonamido)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with a sulfonyl chloride derivative, followed by the introduction of the benzamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as amino derivatives from nucleophilic substitution or brominated derivatives from electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methoxybenzenesulfonamido)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and benzamide groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-9(8-11(13)15)22(19,20)17-12-5-3-2-4-10(12)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVLLOXYESZMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)BENZAMIDE
Reactant of Route 6
2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

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